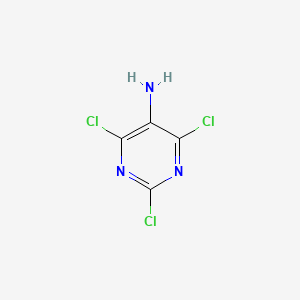

2,4,6-Trichloropyrimidin-5-amine

Description

BenchChem offers high-quality 2,4,6-Trichloropyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trichloropyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBLBGKCJWORQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539159 | |

| Record name | 2,4,6-Trichloropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91322-00-8 | |

| Record name | 2,4,6-Trichloropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,4,6-Trichloropyrimidin-5-amine

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-trichloropyrimidin-5-amine, a halogenated pyrimidine derivative of interest to researchers, scientists, and professionals in drug development. The document details a plausible synthetic pathway, including experimental protocols for key transformations, and presents characterization data based on available information for the target compound and closely related analogs.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The strategic placement of functional groups, such as amines and halogens, on the pyrimidine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. 2,4,6-Trichloropyrimidin-5-amine (C₄H₂Cl₃N₃) is a highly functionalized pyrimidine with multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules and potential drug candidates. This guide outlines a likely synthetic route starting from readily available precursors and discusses the expected physicochemical and spectroscopic properties of the target compound.

Synthesis of 2,4,6-Trichloropyrimidin-5-amine

The proposed synthesis of 2,4,6-trichloropyrimidin-5-amine is a multi-step process commencing with the synthesis of 2,4,6-trichloropyrimidine from barbituric acid. This is followed by chlorination to yield 2,4,5,6-tetrachloropyrimidine, which then undergoes selective amination to produce the final product.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

The initial step involves the reaction of barbituric acid with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or with the addition of phosphorus pentachloride (PCl₅) or its precursors (PCl₃ and Cl₂).[1][2][3][4] This reaction converts the hydroxyl groups of the pyrimidine ring into chlorine atoms.

Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine

The second step involves the chlorination of the 5-position of the 2,4,6-trichloropyrimidine ring to form 2,4,5,6-tetrachloropyrimidine. This can be achieved by reacting 2,4,6-trichloropyrimidine with chlorine gas, potentially under UV irradiation, or by starting from 5-chlorobarbituric acid and treating it with phosphorus oxychloride in the presence of a catalyst like dimethylaniline.[1][5]

Step 3: Synthesis of 2,4,6-Trichloropyrimidin-5-amine

The final step is the selective nucleophilic aromatic substitution of a chlorine atom on the 2,4,5,6-tetrachloropyrimidine ring with an amino group. Based on the reactivity of similar polychlorinated pyrimidines, the chlorine at the 5-position is susceptible to nucleophilic attack.[6] The reaction with ammonia is expected to yield the desired 2,4,6-trichloropyrimidin-5-amine. The regioselectivity of this amination is crucial and may be influenced by reaction conditions.

Characterization

Physicochemical Properties

The following table lists the computed physicochemical properties for 2,4,6-trichloropyrimidin-5-amine.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₃N₃ | PubChem[7] |

| Molecular Weight | 198.43 g/mol | PubChem[7] |

| XLogP3-AA | 2.4 | PubChem[7] |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |

| IUPAC Name | 2,4,6-trichloropyrimidin-5-amine | PubChem[7] |

| CAS Number | 91322-00-8 | PubChem[7] |

Spectroscopic Data

The following tables provide experimental spectroscopic data for key precursors and a structurally similar isomer. This information can serve as a reference for the expected spectral characteristics of 2,4,6-trichloropyrimidin-5-amine.

Table 1: Spectroscopic Data for 2,4,6-Trichloropyrimidine (Precursor)

| Technique | Data | Source |

| ¹H NMR | δ (ppm): 7.6 (s, 1H) | ChemicalBook[2] |

| IR (cm⁻¹) | 1560, 1533, 1433, 1407 (ring stretching) | Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine[8] |

| Mass Spec (m/z) | 182, 184, 186 (M⁺) | PubChem[9] |

Table 2: Spectroscopic Data for 2-Amino-4,5,6-trichloropyrimidine (Isomer)

| Technique | Data | Source |

| General | Synthesis and spectroscopic data are mentioned to be in the supplementary information of the cited paper, though not directly provided in the main text. | an unusual aromatic substitution Tetr - ElectronicsAndBooks |

Table 3: Spectroscopic Data for 2-Amino-4,6-dichloropyrimidine (Related Compound)

| Technique | Data | Source |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.26 (s, 1H, CH), 6.88 (s, 2H, NH₂) | Inferred from similar compounds |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 163.1 (C-2), 160.1 (C-4, C-6), 107.5 (C-5) | Inferred from similar compounds |

| IR (KBr, cm⁻¹) | 3470 (N-H asymm. stretch), 3390 (N-H symm. stretch), 1640 (N-H bend) | Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine[10] |

| Mass Spec (m/z) | 163, 165 (M⁺) | PubChem |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

This protocol is based on established methods.[1][2]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add barbituric acid (1.0 eq).

-

Add phosphorus oxychloride (POCl₃, 5-6 eq) to the flask.

-

Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Alternatively, after an initial reaction with POCl₃, phosphorus pentachloride (PCl₅, 3.0 eq) can be added, and the reaction continued at reflux.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trichloropyrimidine.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine

This protocol is a general procedure based on known chlorination reactions.[1][5]

-

In a reaction vessel equipped with a gas inlet, a reflux condenser, and a stirrer, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable inert solvent such as carbon tetrachloride.

-

Introduce chlorine gas into the solution while irradiating with a UV lamp.

-

Monitor the reaction progress by GC or TLC until the starting material is consumed.

-

Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

Remove the solvent under reduced pressure to obtain crude 2,4,5,6-tetrachloropyrimidine.

-

Purify the product by vacuum distillation or recrystallization.

Protocol 3: Proposed Synthesis of 2,4,6-Trichloropyrimidin-5-amine

This is a proposed protocol based on the reactivity of similar compounds.[6]

-

In a sealed pressure vessel, dissolve 2,4,5,6-tetrachloropyrimidine (1.0 eq) in a suitable solvent such as dioxane or ethanol.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in the reaction solvent.

-

Seal the vessel and heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will need to be determined empirically.

-

Monitor the reaction by TLC or GC for the disappearance of the starting material and the appearance of the product.

-

After the reaction is complete, cool the mixture to room temperature and vent any excess pressure.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain 2,4,6-trichloropyrimidin-5-amine.

Conclusion

This technical guide outlines a feasible synthetic pathway for 2,4,6-trichloropyrimidin-5-amine, a promising building block for chemical and pharmaceutical research. The synthesis leverages readily available starting materials and employs established chemical transformations. While experimental characterization data for the final product is currently limited in the public domain, this guide provides expected physicochemical properties and comparative spectroscopic data from closely related analogs to aid researchers in its identification and characterization. The provided experimental protocols offer a solid foundation for the laboratory synthesis of this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine - Google Patents [patents.google.com]

- 6. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 7. 2,4,6-Trichloropyrimidin-5-amine | C4H2Cl3N3 | CID 13392155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 2,4,6-Trichloropyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloropyrimidin-5-amine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring three reactive chlorine atoms and an amino group, makes it a versatile building block for the synthesis of a diverse range of more complex heterocyclic compounds. Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-trichloropyrimidin-5-amine, including detailed experimental protocols and visual workflows to support researchers in their laboratory endeavors.

Core Physicochemical Properties

The key physicochemical parameters of 2,4,6-trichloropyrimidin-5-amine are summarized in the tables below. These properties are essential for predicting the compound's reactivity, solubility, and potential for oral bioavailability.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2,4,6-trichloropyrimidin-5-amine | PubChem[1] |

| CAS Number | 91322-00-8 | PubChem[1] |

| Molecular Formula | C₄H₂Cl₃N₃ | PubChem[1] |

| Molecular Weight | 198.44 g/mol | PubChem[1] |

| Boiling Point | 260.0 °C at 760 mmHg | Echemi[2] |

| Density | 1.74 g/cm³ | Echemi[2] |

| Flash Point | 111.0 °C | Echemi[2] |

Acidity and Lipophilicity

| Property | Value | Source |

| Predicted pKa | -3.97 ± 0.10 | ChemicalBook |

| Computed logP | 2.4 | PubChem[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on established analytical techniques and can be adapted for 2,4,6-trichloropyrimidin-5-amine.

Synthesis of 2,4,6-Trichloropyrimidin-5-amine

A documented synthesis of a related compound, 2-amino-4,5,6-trichloropyrimidine, involves the treatment of 2-amino-4-hydroxy-5-nitropyrimidin-6-one with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction leads to the substitution of the hydroxyl and nitro groups with chlorine atoms.

Reaction Scheme:

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[2][3][4]

Methodology Workflow:

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is a classical approach for its experimental determination.[5][6]

Experimental Workflow:

Conclusion

2,4,6-Trichloropyrimidin-5-amine is a valuable synthetic intermediate with a unique combination of functional groups that make it amenable to a wide range of chemical transformations. While some of its core physicochemical properties have been characterized, further experimental determination of its melting point, solubility profile, and pKa would provide a more complete understanding of this compound for researchers in the field. The provided experimental protocols and workflows offer a solid foundation for obtaining this critical data, which will undoubtedly facilitate its broader application in the synthesis of novel compounds with potential therapeutic value.

References

- 1. 2,4,6-Trichloropyrimidin-5-amine | C4H2Cl3N3 | CID 13392155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2,4,6-Trichloropyrimidin-5-amine (CAS Number: 91322-00-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trichloropyrimidin-5-amine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides experimentally derived and theoretical synthesis protocols, and explores its significant applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents.

Introduction

2,4,6-Trichloropyrimidin-5-amine is a highly functionalized pyrimidine derivative that serves as a versatile starting material for the synthesis of a wide array of more complex heterocyclic compounds. The presence of three reactive chlorine atoms at the 2, 4, and 6 positions, coupled with an amino group at the 5-position, allows for selective and sequential chemical modifications. This strategic arrangement of functional groups makes it an attractive scaffold for the generation of diverse molecular libraries for high-throughput screening in drug discovery programs. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively investigated for various therapeutic indications, most notably in oncology as kinase inhibitors.

Chemical and Physical Properties

2,4,6-Trichloropyrimidin-5-amine is a solid at room temperature. Its key chemical and physical properties are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for the characterization of its derivatives.

| Property | Value |

| CAS Number | 91322-00-8[1] |

| Molecular Formula | C₄H₂Cl₃N₃[1] |

| Molecular Weight | 198.43 g/mol [1] |

| IUPAC Name | 2,4,6-trichloropyrimidin-5-amine[1] |

| Synonyms | 5-amino-2,4,6-trichloropyrimidine, 2,4,6-Trichloro-5-pyrimidinamine |

| Appearance | Solid |

| Boiling Point | 260.047 °C at 760 mmHg |

| Density | 1.74 g/cm³ |

| Flash Point | 111.073 °C |

| InChI | InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2[1] |

| InChIKey | FHBLBGKCJWORQJ-UHFFFAOYSA-N[1] |

| SMILES | C1(=C(N=C(N=C1Cl)Cl)Cl)N[1] |

Synthesis of 2,4,6-Trichloropyrimidin-5-amine

A detailed, publicly available, step-by-step experimental protocol for the synthesis of 2,4,6-trichloropyrimidin-5-amine is not readily found in the literature. However, based on established chemical principles for the synthesis of related compounds, a plausible multi-step synthetic route can be proposed. This route involves the nitration of barbituric acid, followed by chlorination and subsequent reduction of the nitro group.

Caption: Proposed synthetic workflow for 2,4,6-trichloropyrimidin-5-amine.

Experimental Protocols (Proposed)

Step 1: Synthesis of 5-Nitrobarbituric Acid (Violuric Acid)

This protocol is adapted from the established procedure for the nitration of barbituric acid.[2]

-

Materials:

-

Barbituric acid (100 g, 0.61 mol)

-

Fuming nitric acid (sp. gr. 1.52, 143 cc)

-

Water

-

Ice

-

-

Procedure:

-

In a 2-liter flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid.

-

Begin stirring and add 100 g of barbituric acid portion-wise over a period of two hours, ensuring the temperature is maintained below 40°C.

-

After the addition is complete, continue stirring the mixture for one hour.

-

While stirring, slowly add 430 cc of water and cool the solution to 10°C.

-

Filter the resulting precipitate, wash with cold water, and dry at 60-80°C to yield crude nitrobarbituric acid.

-

For purification, dissolve the crude product in 860 cc of boiling water, filter if necessary, and allow to cool overnight to crystallize.

-

Collect the crystals by filtration, wash with cold water, and dry to obtain purified 5-nitrobarbituric acid.

-

Step 2: Synthesis of 2,4,6-Trichloro-5-nitropyrimidine

This proposed protocol is based on the general methods for the chlorination of barbituric acid derivatives.[1][2][3]

-

Materials:

-

5-Nitrobarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or another suitable catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 5-nitrobarbituric acid in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2,4,6-trichloro-5-nitropyrimidine.

-

Step 3: Synthesis of 2,4,6-Trichloropyrimidin-5-amine

This proposed protocol is based on the reduction of nitroarenes, a common transformation in organic synthesis. The reduction of a similar compound, 4,6-dichloro-5-nitropyrimidine, has been reported using iron in acidic conditions.

-

Materials:

-

2,4,6-Trichloro-5-nitropyrimidine

-

Iron powder (Fe)

-

Acetic acid or Hydrochloric acid (HCl)

-

Ethanol (or another suitable solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve or suspend 2,4,6-trichloro-5-nitropyrimidine in a mixture of ethanol and acetic acid (or aqueous HCl).

-

Add iron powder in portions with stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir until the starting material is consumed (monitor by TLC).

-

After completion, cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over a suitable drying agent, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography or recrystallization to yield 2,4,6-trichloropyrimidin-5-amine.

-

Applications in Drug Discovery

The highly electrophilic nature of the carbon atoms at positions 2, 4, and 6 of the pyrimidine ring, due to the electron-withdrawing effect of the nitrogen atoms and the chlorine substituents, makes 2,4,6-trichloropyrimidin-5-amine an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility in constructing diverse libraries of small molecules for drug discovery.

Scaffold for Kinase Inhibitors

A primary application of polychlorinated pyrimidines is in the synthesis of kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, mimicking the adenine core of ATP. By selectively displacing the chlorine atoms with various amine, alcohol, or thiol nucleophiles, a vast chemical space can be explored to achieve potent and selective inhibition of specific kinases.

Caption: General workflow for synthesizing kinase inhibitors from the core scaffold.

Experimental Protocol: General Procedure for Sequential SₙAr Reactions

This generalized protocol illustrates the sequential substitution of the chlorine atoms. The regioselectivity of the substitution can often be controlled by reaction conditions (temperature, solvent, and base) and the nature of the nucleophile.

-

Materials:

-

2,4,6-Trichloropyrimidin-5-amine

-

Nucleophile 1 (e.g., a primary or secondary amine)

-

Nucleophile 2

-

Nucleophile 3

-

A suitable base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

A suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

-

-

Procedure for Mono-substitution:

-

Dissolve 2,4,6-trichloropyrimidin-5-amine (1 equivalent) in the chosen solvent.

-

Add the first nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents).

-

Stir the reaction at a controlled temperature (ranging from room temperature to reflux) and monitor by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the mono-substituted product by column chromatography.

-

-

Procedure for Di- and Tri-substitution:

-

The purified mono-substituted intermediate can be subjected to a second SₙAr reaction with a different nucleophile under similar or more forcing conditions (e.g., higher temperature).

-

This process can be repeated for the third substitution to generate a fully elaborated pyrimidine derivative.

-

| Reaction Step | Reagents & Conditions | Typical Yield |

| Mono-amination | Amine (1.1 eq), DIPEA (1.5 eq), Isopropanol, 80°C | 60-80% |

| Di-amination | Second Amine (1.2 eq), p-TsOH (cat.), Butanol, 120°C | 50-70% |

| Suzuki Coupling | Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (cat.), K₂CO₃ (2 eq), Dioxane/H₂O, 100°C | 40-60% |

Note: Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Synthesis of Purine Analogs

The 5-amino group in 2,4,6-trichloropyrimidin-5-amine, along with an adjacent amino group that can be introduced via SₙAr, provides the necessary functionality for the construction of a purine ring system through cyclization reactions. Purine analogs are a critical class of compounds in medicinal chemistry, with applications as anticancer and antiviral agents.[4] The Traube purine synthesis is a classical method for this transformation.

Caption: Synthetic pathway to purine analogs.

Experimental Protocol: Traube Purine Synthesis (General)

-

Materials:

-

A 4,5-diaminopyrimidine derivative (synthesized from 2,4,6-trichloropyrimidin-5-amine)

-

Formic acid (or a derivative like triethyl orthoformate)

-

-

Procedure:

-

Heat the 4,5-diaminopyrimidine derivative in an excess of formic acid at reflux for several hours.

-

Monitor the reaction for the formation of the cyclized purine product.

-

After completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.

-

The crude purine analog can then be purified by recrystallization or chromatography.

-

Signaling Pathways and Biological Activity

While specific biological data for 2,4,6-trichloropyrimidin-5-amine itself is not widely reported, the vast body of literature on its analogs demonstrates their potential to modulate various signaling pathways, primarily through the inhibition of protein kinases.

Kinase Inhibition: Derivatives of substituted di- and tri-aminopyrimidines have been shown to inhibit a range of kinases involved in cell cycle progression and proliferation, such as:

-

Aurora Kinases: These are crucial for mitotic regulation, and their inhibition can lead to apoptosis in cancer cells.

-

Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their dysregulation is a hallmark of cancer.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: Overactivity of EGFR is implicated in several cancers, and its inhibition is a validated therapeutic strategy.

The general mechanism of action for these pyrimidine-based inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: General mechanism of kinase inhibition by pyrimidine-based compounds.

Safety and Handling

Detailed toxicological data for 2,4,6-trichloropyrimidin-5-amine is not available. However, as a polychlorinated aromatic amine, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2,4,6-Trichloropyrimidin-5-amine is a valuable and highly versatile building block in synthetic and medicinal chemistry. Its rich functionality allows for the creation of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. While detailed synthetic protocols for this specific compound are not abundant in the public domain, established chemical methodologies provide a clear path for its preparation and subsequent elaboration. This technical guide serves as a foundational resource for researchers looking to leverage the chemical potential of this important scaffold in their drug discovery endeavors.

References

- 1. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,4,6-trichloropyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Molecular and Physical Properties

Based on its chemical structure, 2,4,6-trichloropyrimidin-5-amine is expected to possess the following fundamental properties:

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₃N₃ | [1] |

| Molecular Weight | 198.43 g/mol | [1] |

| Exact Mass | 196.931430 Da | [1] |

| IUPAC Name | 2,4,6-trichloropyrimidin-5-amine | [1] |

| CAS Number | 91322-00-8 | [1] |

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the anticipated spectroscopic data that would collectively confirm the structure of 2,4,6-trichloropyrimidin-5-amine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, primarily showing the signal for the amine protons.

| Predicted Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~5.0 - 6.0 ppm | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on solvent and concentration. A broad singlet is characteristic due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be crucial for confirming the carbon framework of the pyrimidine ring.

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~160 - 165 ppm | C2, C4, C6 | These carbons are attached to electronegative chlorine and nitrogen atoms, leading to a significant downfield shift. Similar shifts are observed in other chlorinated pyrimidines. |

| ~115 - 125 ppm | C5 | The carbon attached to the amino group (C5) is expected to be shielded relative to the other ring carbons. |

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern, which is vital for confirming the elemental composition.

| m/z Value | Interpretation | Rationale |

| ~197/199/201 | [M]⁺ | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The approximate ratio of the peaks will be 9:9:3:1. |

| Fragments | Loss of Cl, HCN | Fragmentation would likely involve the loss of chlorine atoms and cleavage of the pyrimidine ring. |

Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3300 - 3500 cm⁻¹ | N-H stretching | A pair of bands is expected for the symmetric and asymmetric stretching of the primary amine group. |

| 1550 - 1650 cm⁻¹ | C=C and C=N stretching | Aromatic ring stretching vibrations are characteristic of the pyrimidine core. |

| 1000 - 1200 cm⁻¹ | C-Cl stretching | Strong absorptions corresponding to the carbon-chlorine bonds. |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of 2,4,6-trichloropyrimidin-5-amine.

Synthesis and Purification

While a specific protocol for 2,4,6-trichloropyrimidin-5-amine is not detailed in the provided search results, a general approach can be inferred from the synthesis of related compounds like 2,4,6-trichloropyrimidine-5-carbaldehyde, which starts from barbituric acid. The synthesis would likely involve the chlorination of a 5-aminopyrimidine precursor.

A potential synthetic route could be:

-

Nitration of Barbituric Acid: Introduction of a nitro group at the 5-position.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine.

-

Chlorination: Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms.

Purification: The crude product would be purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Introduction: Direct insertion probe (for EI) or infusion (for ESI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Scan over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal. For KBr pellet, the sample is ground with KBr and pressed into a thin disk.

-

Data Acquisition: Scan over a range of 4000-400 cm⁻¹.

Visualizations

General Workflow for Structure Elucidation

Caption: General workflow for the synthesis and structure elucidation of a chemical compound.

Predicted ¹H NMR Signal Relationship

Caption: Predicted ¹H NMR signal for the amine protons of the target compound.

Key Functional Groups and IR Signals

Caption: Correlation of key functional groups with their expected IR absorption regions.

This guide provides a robust theoretical framework for the structure elucidation of 2,4,6-trichloropyrimidin-5-amine. The combination of predicted spectroscopic data and detailed experimental protocols offers a valuable resource for researchers in the field of medicinal chemistry and drug development. The definitive confirmation of this structure will ultimately rely on the acquisition and interpretation of actual experimental data.

References

In-depth Technical Guide: Spectroscopic Data for 2,4,6-Trichloropyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4,6-trichloropyrimidin-5-amine. The information detailed herein is essential for the accurate identification, characterization, and utilization of this compound in research and development, particularly in the context of medicinal chemistry and drug discovery.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,4,6-trichloropyrimidin-5-amine. This data is critical for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1H | CDCl3 | 4.01 | Broad Singlet | NH2 |

| 13C | CDCl3 | 155.0, 149.0, 117.7 | - | Pyrimidine C |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3437, 3341 | Medium | N-H Stretch (amine) |

| 1581 | Strong | C=N Stretch (pyrimidine ring) |

| 1541 | Strong | N-H Bend (amine) |

| 1332 | Medium | C-N Stretch |

| 828, 785 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data

| Ionization Mode | m/z | Relative Intensity (%) | Assignment |

| ESI+ | 198 | 100 | [M+H]+, C4H3Cl3N3 |

Experimental Protocols

The spectroscopic data presented in this guide were obtained following the synthesis of 2,4,6-trichloropyrimidin-5-amine as described in the scientific literature. The general experimental procedures for obtaining this data are outlined below.

Synthesis of 2,4,6-Trichloropyrimidin-5-amine

The synthesis of 2,4,6-trichloropyrimidin-5-amine was achieved through an unusual aromatic substitution of the nitro group in 2-amino-4-hydroxy-5-nitropyrimidin-6-one with chloride. The detailed procedure can be found in the publication by Lopez, S. et al., Tetrahedron Letters, 2009, 50(44), 6022-6024.

NMR Spectroscopy

Proton (1H) and Carbon (13C) NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75 MHz for carbon. The sample was dissolved in deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a solid using an attenuated total reflectance (ATR) accessory. The spectral data was collected over a range of 4000-650 cm-1.

Mass Spectrometry (MS)

Mass spectral data was obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for the characterization of 2,4,6-trichloropyrimidin-5-amine.

Reactivity of Chlorine Atoms in 2,4,6-Trichloropyrimidin-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in 2,4,6-trichloropyrimidin-5-amine, a versatile scaffold in medicinal chemistry and drug development. The presence of three activatable chlorine atoms, influenced by the electron-donating amino group at the C5 position, allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions, paving the way for the synthesis of diverse molecular libraries.

Core Concepts: Regioselectivity in Nucleophilic Aromatic Substitution

The reactivity of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring is governed by the electron-deficient nature of the heterocycle, which is further modulated by the electronic effects of the substituents. In polychlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This is attributed to the greater ability of the nitrogen atoms at positions 1 and 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at C4/C6.

However, the presence of the electron-donating amino group at the C5 position in 2,4,6-trichloropyrimidin-5-amine introduces a competing electronic effect. This amino group can influence the regioselectivity of nucleophilic attack, and in some cases, may direct substitution towards the C2 position. The precise outcome of a reaction is often dependent on the nature of the nucleophile, the reaction conditions, and the solvent employed.

Reactivity at C2, C4, and C6 Positions

Based on studies of analogous compounds and general principles of pyrimidine chemistry, the following reactivity patterns can be anticipated for 2,4,6-trichloropyrimidin-5-amine:

-

C4 and C6 Positions: These positions are expected to be the most reactive towards a wide range of nucleophiles, including amines, alkoxides, and thiolates. The two adjacent nitrogen atoms effectively stabilize the intermediate formed upon nucleophilic attack.

-

C2 Position: The chlorine at the C2 position is generally less reactive than those at C4 and C6. However, substitution at this position can be achieved, particularly with strong nucleophiles or under forcing reaction conditions. Notably, in some related systems, the presence of an electron-donating group can favor C2 substitution.

Quantitative Data on Reactivity

While specific quantitative data for the reactivity of 2,4,6-trichloropyrimidin-5-amine is not extensively available in the public domain, data from closely related compounds provides valuable insights.

Table 1: Regioselectivity in the Amination of Chlorinated Pyrimidines

| Starting Material | Nucleophile | Product(s) | Ratio (C4/C6 : C2) | Reference |

| 2,4,6-Trichloropyrimidine | Aniline | 4-Anilino-2,6-dichloropyrimidine and 2-Anilino-4,6-dichloropyrimidine | Solvent Dependent | [1] |

| 2,4,6-Trichloropyrimidine | Sodium Amide | 4-Amino-2,6-dichloropyrimidine and 2-Amino-4,6-dichloropyrimidine | Mixture | [1] |

| 2,4,5,6-Tetrachloropyrimidine | Aryl Sulfonamides | 4-Substituted (major) and 2-Substituted (minor) | Major/Minor | [2] |

| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | 4-Amino and 2-Amino derivatives | 9 : 1 | [2] |

Table 2: Yields for the Synthesis of a 2,4,5,6-Tetrachloropyrimidine Derivative

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 2-Amino-4-hydroxy-5-nitropyrimidin-6-one | POCl3, DMF | 2-Amino-4,5,6-trichloropyrimidine | 28% |

Experimental Protocols

Detailed experimental protocols for 2,4,6-trichloropyrimidin-5-amine are scarce. However, the following protocols for analogous compounds can be adapted.

General Procedure for Nucleophilic Aromatic Substitution with Amines

To a solution of the chlorinated pyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), the amine nucleophile (1-1.2 equivalents) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) are added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by removing the solvent, partitioning between an organic solvent and water, and purifying the product by column chromatography or recrystallization.

For a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, amination reactions have been carried out using the amine (1 mmol) and triethylamine (1 mmol) in refluxing ethanol (5.0 mL) for 3 hours.[3]

Synthesis of 2-Amino-4,5,6-trichloropyrimidine[3]

A mixture of 2-amino-4-hydroxy-5-nitropyrimidin-6-one (1 equivalent) in POCl3 and DMF is heated. After the reaction is complete, the mixture is poured into water and allowed to stand. The resulting precipitate, 2-amino-4,5,6-trichloropyrimidine, is collected by filtration.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the functionalization of 2,4,6-trichloropyrimidin-5-amine.

Caption: Regioselective SNAr on 2,4,6-Trichloropyrimidin-5-amine.

Caption: General experimental workflow for SNAr reactions.

Conclusion

2,4,6-Trichloropyrimidin-5-amine is a highly valuable building block for the synthesis of diverse chemical libraries for drug discovery and development. The differential reactivity of its three chlorine atoms allows for controlled, sequential nucleophilic aromatic substitution reactions. While the C4 and C6 positions are generally more reactive, the electronic influence of the C5-amino group can modulate this regioselectivity, offering opportunities for selective C2 functionalization. Further detailed studies on this specific molecule are warranted to fully elucidate its reactivity profile and expand its utility in medicinal chemistry. This guide provides a foundational understanding based on the current literature and principles of heterocyclic chemistry to aid researchers in harnessing the synthetic potential of this versatile scaffold.

References

mechanism of 2,4,6-trichloropyrimidin-5-amine synthesis

An in-depth technical guide on the synthesis of 2,4,6-trichloropyrimidin-5-amine for researchers, scientists, and drug development professionals.

Core Synthesis Pathway

The synthesis of 2,4,6-trichloropyrimidin-5-amine is achieved through a robust three-step process commencing with barbituric acid. This pathway involves the introduction of a nitro group at the 5-position, followed by the conversion of the hydroxyl groups to chlorides, and concluding with the selective reduction of the nitro group to the desired amine.

The overall reaction scheme is as follows:

-

Nitration: Barbituric acid is nitrated to form 5-nitrobarbituric acid (also known as dilituric acid).

-

Chlorination: 5-Nitrobarbituric acid is subsequently chlorinated to yield 2,4,6-trichloro-5-nitropyrimidine.

-

Reduction: The final step involves the selective reduction of the nitro group on 2,4,6-trichloro-5-nitropyrimidine to produce the target compound, 2,4,6-trichloropyrimidin-5-amine.

Data Presentation

The quantitative data for each step of the synthesis is summarized in the table below for easy comparison.

| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Nitration | Barbituric Acid | Fuming Nitric Acid (sp. gr. 1.52) | < 40 | 3 hours | 85-90 |

| 2 | Chlorination | 5-Nitrobarbituric Acid | Phosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅) | Reflux (~105-110) | 4-6 hours | ~70-80 (Estimated) |

| 3 | Reduction | 2,4,6-Trichloro-5-nitropyrimidine | Iron Powder (Fe), Acetic Acid | Reflux | 2-4 hours | High (Reported) |

Experimental Protocols

Step 1: Synthesis of 5-Nitrobarbituric Acid (Dilituric Acid)

This protocol is adapted from Organic Syntheses.[1]

Methodology:

-

In a 2-liter flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid (sp. gr. 1.52).

-

Begin stirring and add 100 g (0.61 mole) of barbituric acid in portions over a period of two hours. It is crucial to maintain the reaction temperature below 40°C during the addition.

-

After the complete addition of barbituric acid, continue stirring the mixture for an additional hour.

-

While stirring, slowly add 430 cc of water and cool the solution to 10°C.

-

Filter the resulting precipitate and wash the residue with cold water. Dry the product on a glass tray at 60-80°C.

-

For recrystallization, dissolve the dried nitrobarbituric acid in 860 cc of boiling water. If the solution is not clear, add Norite and filter.

-

Allow the solution to cool overnight. Collect the resulting crystals by filtration, wash with cold water, and dry in an oven at 90-95°C for two to three hours.

-

The final yield of anhydrous 5-nitrobarbituric acid is approximately 90-94 g (85-90%).[1]

Step 2: Synthesis of 2,4,6-Trichloro-5-nitropyrimidine

This protocol is based on established methods for the chlorination of barbituric acid and its derivatives using phosphorus oxychloride.[2][3]

Methodology:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap for HCl, place 50 g (0.29 mole) of dry 5-nitrobarbituric acid.

-

Carefully add 150 ml (1.64 mole) of phosphorus oxychloride (POCl₃), followed by the cautious addition of 75 g (0.36 mole) of phosphorus pentachloride (PCl₅). The use of a POCl₃-PCl₅ mixture is a robust method for chlorination.[3]

-

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

After completion, allow the mixture to cool to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Pour the cooled residue cautiously onto crushed ice with vigorous stirring.

-

The crude 2,4,6-trichloro-5-nitropyrimidine will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 3: Synthesis of 2,4,6-Trichloropyrimidin-5-amine

This protocol is adapted from reported methods for the reduction of chloronitropyrimidines.[4]

Methodology:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Add 20 g of the crude 2,4,6-trichloro-5-nitropyrimidine to 200 ml of glacial acetic acid.

-

Heat the mixture to approximately 60-70°C to aid dissolution.

-

To the stirred solution, add 25 g of iron powder (Fe) portion-wise, controlling the exothermic reaction.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Evaporate the acetic acid from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2,4,6-trichloropyrimidin-5-amine.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Mandatory Visualizations

Caption: Overall synthesis pathway for 2,4,6-trichloropyrimidin-5-amine.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichloropyrimidin-5-amine

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,4,6-trichloropyrimidin-5-amine, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

2,4,6-Trichloropyrimidin-5-amine is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry. Its trifunctional nature, possessing three reactive chlorine atoms and a nucleophilic amino group, makes it a versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for selective modifications, enabling the construction of diverse chemical libraries for drug discovery programs.

This guide outlines a common and effective multi-step synthesis of 2,4,6-trichloropyrimidin-5-amine, commencing from the readily available starting material, barbituric acid. The synthesis involves a three-step reaction sequence: nitration, chlorination, and subsequent reduction.

Overall Synthetic Pathway

The synthesis of 2,4,6-trichloropyrimidin-5-amine from barbituric acid can be conceptually divided into the following three key transformations:

-

Nitration: Introduction of a nitro group at the 5-position of the pyrimidine ring of barbituric acid to yield 5-nitrobarbituric acid.

-

Chlorination: Replacement of the hydroxyl groups of 5-nitrobarbituric acid with chlorine atoms to form 2,4,6-trichloro-5-nitropyrimidine.

-

Reduction: Selective reduction of the nitro group to an amino group to afford the final product, 2,4,6-trichloropyrimidin-5-amine.

The logical flow of this synthetic route is depicted in the following diagram:

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.

Step 1: Synthesis of 5-Nitrobarbituric Acid

The initial step involves the nitration of barbituric acid using a mixture of fuming nitric acid and sulfuric acid.

Experimental Protocol:

A well-ventilated fume hood is essential for this procedure. In a flask equipped with a mechanical stirrer and an ice bath, fuming nitric acid is cooled. Barbituric acid is then added portion-wise, maintaining the reaction temperature below a specified limit. After the addition is complete, the reaction mixture is stirred for a designated period. The reaction is then quenched by the careful addition of water, leading to the precipitation of the product. The solid is collected by filtration, washed, and dried.

| Parameter | Value | Reference |

| Starting Material | Barbituric Acid | [1] |

| Reagents | Fuming Nitric Acid | [1] |

| Solvent | None | [1] |

| Reaction Temperature | < 40 °C | [1] |

| Reaction Time | 1 hour post-addition | [1] |

| Yield | 85-90% | [1] |

Step 2: Synthesis of 2,4,6-Trichloro-5-nitropyrimidine

The second step is the chlorination of 5-nitrobarbituric acid. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a catalyst.

Experimental Protocol:

In a reaction vessel fitted with a reflux condenser and a stirrer, 5-nitrobarbituric acid is suspended in an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added. The mixture is heated to reflux and maintained at this temperature for several hours. After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The crude product is then purified, typically by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 5-Nitrobarbituric Acid | [2] |

| Reagents | Phosphorus Oxychloride (POCl₃) | [2] |

| Catalyst | N,N-Dimethylaniline | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | Several hours | [2] |

| Yield | 80-92% (based on barbituric acid) | [2] |

Step 3: Synthesis of 2,4,6-Trichloropyrimidin-5-amine

The final step is the selective reduction of the nitro group of 2,4,6-trichloro-5-nitropyrimidine to an amine. A common method for this transformation is the use of a metal in an acidic medium.

Experimental Protocol:

To a solution of 2,4,6-trichloro-5-nitropyrimidine in a suitable solvent such as acetic acid, iron powder is added portion-wise with vigorous stirring. The reaction is exothermic and the temperature should be monitored. After the addition is complete, the mixture is stirred at a slightly elevated temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered to remove the iron residues. The filtrate is concentrated, and the product is isolated and purified.

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Trichloro-5-nitropyrimidine | [3] |

| Reagents | Iron powder, Acetic Acid | [3] |

| Solvent | Acetic Acid | [3] |

| Reaction Temperature | Monitored (exothermic) | [3] |

| Reaction Time | Until completion (TLC) | [3] |

| Yield | High | [3] |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of 2,4,6-trichloropyrimidin-5-amine.

Conclusion

This technical guide has detailed a robust and widely utilized synthetic route for the preparation of 2,4,6-trichloropyrimidin-5-amine from barbituric acid. The provided experimental protocols and quantitative data offer a solid foundation for researchers to replicate and adapt these procedures in their own laboratories. The versatility of the final product as a synthetic intermediate underscores its importance in the ongoing quest for novel therapeutic agents. Careful execution of each step, with particular attention to safety and reaction conditions, is paramount for achieving high yields and purity of this valuable compound.

References

2,4,6-Trichloropyrimidin-5-amine: A Core Intermediate for Advanced Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,4,6-Trichloropyrimidin-5-amine is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including a significant portion of FDA-approved small-molecule protein kinase inhibitors.[1] The strategic placement of an amino group at the C5 position and reactive chloro-substituents at the C2, C4, and C6 positions makes this molecule a versatile intermediate for constructing complex molecular architectures. The electron-deficient nature of the pyrimidine ring renders the chloro groups highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various pharmacophores.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of 2,4,6-trichloropyrimidin-5-amine, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

The fundamental properties of 2,4,6-trichloropyrimidin-5-amine are summarized below. While experimental spectroscopic data is not widely published, predicted values based on closely related structures provide a reliable reference for characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,4,6-trichloropyrimidin-5-amine | [4] |

| CAS Number | 91322-00-8 | [4] |

| Molecular Formula | C₄H₂Cl₃N₃ | [4] |

| Molecular Weight | 198.44 g/mol | [4] |

| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)Cl)N | [4] |

| Appearance | Oily substance (as crude product) |[5] |

Table 2: Predicted NMR Spectroscopic Data Note: Data is predicted based on analyses of similar amino-chloropyrimidine structures. Actual values may vary based on solvent and experimental conditions.[6][7]

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | 5.5 - 6.5 | Broad Singlet | Chemical shift of the -NH₂ protons is highly dependent on solvent and concentration. |

| ¹³C NMR | ~160 | Singlet | C4 / C6 carbons attached to chlorine. |

| ~158 | Singlet | C2 carbon attached to chlorine. |

| | ~140 | Singlet | C5 carbon attached to the amino group. |

Synthesis of 2,4,6-Trichloropyrimidin-5-amine

The synthesis of 2,4,6-trichloropyrimidin-5-amine can be achieved via the chlorination of a corresponding hydroxy-pyrimidine precursor. A key patented method involves the reaction of 2,4,6-trihydroxy-5-aminopyrimidine derivatives with a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Caption: Synthesis pathway for 2,4,6-trichloropyrimidin-5-amine.

Experimental Protocol: Synthesis from 2,4,6-Trihydroxy-5-acetamidopyrimidine

This protocol is adapted from patent literature describing the synthesis of the target compound.[5]

-

Preparation of Precursor: The process begins with the synthesis of 2,4,6-trihydroxy-5-acetamidopyrimidine (IVa), which can be prepared through the condensation of an appropriately substituted malonic acid ester with urea.[5]

-

Chlorination Reaction:

-

A mixture of crude 2,4,6-trihydroxy-5-acetamidopyrimidine (e.g., 33.0 g), pyridine (21.2 g), and toluene (500 mL) is prepared in a reaction vessel.

-

Phosphorus oxychloride (62.2 g) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained for 24 hours.

-

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is concentrated under reduced pressure to remove the solvent and excess phosphorus oxychloride.

-

The residue is dissolved in an appropriate organic solvent (e.g., chloroform) and washed with water.

-

The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated.

-

The final product, 2,4,6-trichloro-5-aminopyrimidine, is obtained as an oily substance.[5] Product identity can be confirmed by mass spectrometry, with an expected ESI-MS m/z of 199 [M+H]⁺.[5]

-

Reactivity and Chemical Transformations

The synthetic utility of 2,4,6-trichloropyrimidin-5-amine stems from the high reactivity of its chloro-substituents towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyrimidine nitrogens makes the C2, C4, and C6 positions electrophilic and thus susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[3][8]

Regioselectivity of Substitution

The reactivity of the chloro-positions follows a well-established hierarchy, which allows for controlled, sequential substitutions: C4 / C6 > C2 >> C5 [2]

The chlorine atoms at the C4 and C6 positions are the most reactive and are typically substituted first. The C2 position is less reactive, and the C5 position, bearing the amino group, is generally unreactive towards substitution.[2][9] This predictable regioselectivity is crucial for building libraries of compounds from a common intermediate.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 5. eureka.patsnap.com [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Obscure Genesis of a Versatile Pyrimidine: A Technical Guide to 2,4,6-Trichloropyrimidin-5-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the synthesis and chemical context of 2,4,6-trichloropyrimidin-5-amine, a substituted pyrimidine with potential applications in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document provides a comprehensive overview of the synthetic routes to its core structure and related derivatives, offering valuable insights for researchers working with this class of compounds.

The Foundational Precursor: Synthesis of 2,4,6-Trichloropyrimidine

The journey to understanding 2,4,6-trichloropyrimidin-5-amine begins with its unaminated precursor, 2,4,6-trichloropyrimidine. This key intermediate is most commonly synthesized from barbituric acid through chlorination.

Experimental Protocol: Chlorination of Barbituric Acid

A widely established method for the synthesis of 2,4,6-trichloropyrimidine involves the reaction of barbituric acid with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like dimethylaniline or a catalyst.[1][2] A further improved process involves a two-step reaction with phosphorus oxychloride and subsequently with phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (PCl₃) and chlorine.[1]

Reaction Scheme:

Caption: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid.

Detailed Methodology:

-

To a reaction vessel containing phosphorus oxychloride (5.5 mol), barbituric acid (1 mol) is added with stirring.[1]

-

A catalytic amount of 1-methyl-2-pyrrolidone (NMP) (0.026 mol) can be added.[1]

-

The mixture is heated to 80°C for 7 hours.[1]

-

Phosphorus trichloride (3 mol) is then added to the reaction mixture.[1]

-

Chlorine gas (3 mol) is subsequently introduced over a period of 4 hours.[1]

-

The resulting 2,4,6-trichloropyrimidine is isolated from the reaction mixture, typically by distillation.[1]

This process has been shown to produce high yields of 2,4,6-trichloropyrimidine, a critical starting material for numerous pyrimidine derivatives.[1]

The Elusive Amination: Postulated Synthesis of 2,4,6-Trichloropyrimidin-5-amine

Direct and detailed historical records of the first synthesis of 2,4,6-trichloropyrimidin-5-amine are not prominently featured in the surveyed literature. However, based on established pyrimidine chemistry, its synthesis would logically proceed through the nitration of a suitable precursor followed by reduction, or potentially through a direct amination, although the former is more conventional.

An attempt to synthesize the related compound, 2-amino-4,6-dichloro-5-nitropyrimidine, by direct nitration of 2-amino-4,6-dichloropyrimidine proved unsuccessful due to the deactivating effect of the chlorine substituents. This suggests that introducing the 5-amino group likely requires an alternative strategy, possibly starting from a pre-functionalized pyrimidine ring.

Interestingly, the synthesis of the isomeric 2-amino-4,5,6-trichloropyrimidine has been reported, which occurred via an unusual aromatic substitution of a nitro group by a chloride during the chlorination of 2-amino-4-hydroxy-5-nitropyrimidin-6-one with a Vilsmeier-Haack reagent (POCl₃/DMF).

While a specific, validated protocol for the target molecule is not available, a plausible synthetic pathway can be inferred.

Physicochemical Data

The PubChem database provides the following computed properties for 2,4,6-trichloropyrimidin-5-amine (CID 13392155).[3]

| Property | Value |

| Molecular Formula | C₄H₂Cl₃N₃ |

| Molecular Weight | 198.43 g/mol |

| IUPAC Name | 2,4,6-trichloropyrimidin-5-amine |

| CAS Number | 91322-00-8 |

Derivatives and Applications

The 2,4,6-trichloropyrimidine core is a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. For instance, 2,4,6-trichloropyrimidine is a key reactant in the synthesis of Tirilazad, a 21-aminosteroid.[4] The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The synthesis of 2-(secondary amino)-halogenopyrimidines has been demonstrated by reacting 2,4,6-trichloropyrimidine with secondary amines.[5]

The related 5-substituted 2-amino-4,6-dichloropyrimidines have been synthesized and investigated for their inhibitory effects on immune-activated nitric oxide production.[6] This highlights the potential of aminated chloropyrimidines in the development of anti-inflammatory agents.

Logical Workflow for Derivative Synthesis

The general approach to creating derivatives from the 2,4,6-trichloropyrimidine scaffold involves sequential nucleophilic substitution reactions. The reactivity of the chlorine atoms can be modulated by the electronic nature of the substituents on the ring.

References

- 1. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. 2,4,6-Trichloropyrimidin-5-amine | C4H2Cl3N3 | CID 13392155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tirilazad - Wikipedia [en.wikipedia.org]

- 5. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Nucleophilic Aromatic Substitution on 2,4,6-Trichloropyrimidin-5-amine

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Trichloropyrimidin-5-amine is a versatile scaffold in medicinal chemistry and drug discovery. The presence of three reactive chloro groups and an amino functionality allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse libraries of substituted pyrimidine derivatives. This document provides a detailed protocol for performing nucleophilic substitution on this substrate, with a focus on regioselectivity and reaction optimization. The pyrimidine core is a prevalent motif in a vast number of biologically active compounds and approved drugs, making the functionalization of this heterocycle a critical process in the development of new therapeutic agents.

Regioselectivity of Nucleophilic Substitution

The regioselectivity of nucleophilic aromatic substitution on the 2,4,6-trichloropyrimidin-5-amine ring is a critical aspect to consider for predictable and efficient synthesis. The three chlorine atoms at the 2, 4, and 6 positions exhibit different reactivities, which are influenced by the electronic effects of the pyrimidine nitrogen atoms and the 5-amino group.

Generally, in polychloropyrimidines, the chlorine atom at the 4-position is the most activated towards nucleophilic attack, followed by the 2- and 6-positions which are often equivalent in reactivity. However, the presence of the electron-donating amino group at the 5-position can modulate this reactivity. Based on available data for related compounds, the substitution pattern can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in reactions of 2,4,6-trichloropyrimidine with anilines, monosubstitution predominantly occurs at the 4-position. Conversely, with certain nucleophiles and under specific conditions, substitution at the 2-position can be favored.

A notable example for 2,4,6-trichloropyrimidin-5-amine involves the reaction with a thiol, where the substitution selectively occurs at the 2-position to yield 4,6-dichloro-2-(propylthio)-5-aminopyrimidine[1]. This suggests that with certain nucleophiles, the 2-position is indeed susceptible to substitution.

Experimental Protocols

The following protocols provide a general framework for conducting nucleophilic substitution reactions on 2,4,6-trichloropyrimidin-5-amine. Optimization of these conditions may be necessary for specific nucleophiles and desired outcomes.

Protocol 1: Substitution with a Thiol Nucleophile (Example: Propanethiol)

This protocol is adapted from a patented procedure for the synthesis of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine[1].

Materials:

-

2,4,6-Trichloro-5-aminopyrimidine

-

Propanethiol

-

Base (e.g., Sodium hydroxide, Potassium carbonate)

-

Solvent (e.g., Ethanol, Acetonitrile, DMF)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trichloro-5-aminopyrimidine (1.0 eq) in the chosen solvent.

-

Add the base (1.1 - 1.5 eq).

-

Add propanethiol (1.1 - 1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

Protocol 2: General Protocol for Substitution with Amine Nucleophiles

Materials:

-

2,4,6-Trichloro-5-aminopyrimidine

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Base (e.g., Triethylamine, Diisopropylethylamine, Potassium carbonate)

-

Solvent (e.g., Dichloromethane, Acetonitrile, DMF, n-Butanol)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trichloro-5-aminopyrimidine (1.0 eq) in the chosen solvent.

-

Add the amine nucleophile (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-100 °C) depending on the reactivity of the amine.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a dilute aqueous acid solution to remove excess amine and base.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired substituted aminopyrimidine. Note that a mixture of regioisomers (substitution at C2/C6 and C4) may be obtained and require careful separation.

Data Presentation

The following table summarizes the reaction of 2,4,6-trichloro-5-aminopyrimidine with propanethiol, as described in a patent. This represents the key available quantitative data for a nucleophilic substitution on the target substrate.

| Nucleophile | Product | Position of Substitution | Solvent | Base | Yield | Reference |

| Propanethiol | 4,6-dichloro-2-(propylthio)-5-aminopyrimidine | C2 | Not specified | Not specified | Not specified | [1] |

Note: The patent describes the transformation but does not provide specific details on the solvent, base, or yield.

Visualizations

Reaction Scheme

The following diagram illustrates the nucleophilic substitution on 2,4,6-trichloropyrimidin-5-amine.

Caption: General workflow for nucleophilic substitution.

Regioselectivity Considerations

The potential outcomes of monosubstitution are depicted in the following diagram.

Caption: Potential regiochemical outcomes of monosubstitution.

Conclusion

The protocol outlined above provides a starting point for researchers exploring the derivatization of 2,4,6-trichloropyrimidin-5-amine. The regioselectivity of these reactions is a key consideration and is expected to be dependent on the specific nucleophile and reaction conditions employed. Further investigation and optimization are encouraged to achieve the desired substitution patterns for the synthesis of novel compounds with potential applications in drug discovery and development. The provided example of substitution at the 2-position with a thiol nucleophile confirms the reactivity of this position and serves as a valuable reference for future synthetic efforts.

References

Application Notes and Protocols for 2,4,6-Trichloropyrimidin-5-amine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction